Lewis x Trisaccharide
CAS No.: 71208-06-5
VCID: VC20745675
Molecular Formula: C20H35NO15
Molecular Weight: 529.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of Lewis X TrisaccharideLewis X trisaccharide is a complex carbohydrate that plays significant roles in biological processes such as cell adhesion, immune response, and tumor progression. It is classified as a human histo-blood group antigen and is involved in various physiological and pathological mechanisms, including the recognition of specific glycan structures by proteins. Biological SignificanceLewis X trisaccharide is implicated in various biological interactions:
Interaction with ProteinsRecent studies have highlighted the interaction between Lewis X trisaccharide and various proteins:
Synthesis and AnaloguesResearch has focused on synthesizing Lewis X and its analogues for therapeutic applications:
|
---|---|
CAS No. | 71208-06-5 |
Product Name | Lewis x Trisaccharide |
Molecular Formula | C20H35NO15 |
Molecular Weight | 529.5 g/mol |
IUPAC Name | N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
Standard InChI | InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |
Standard InChIKey | ZAFUNKXZZPSTLA-MBKDEEHCSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Physical Description | Solid |
Synonyms | 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-4[Fuc1-α-3]GlcNAc |
PubChem Compound | 3035680 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume